molecular formula C21H16N4O3 B4751235 (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4751235
M. Wt: 372.4 g/mol
InChI Key: MHFMDHCLGWOSGE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, a pyrazole moiety, and a methylphenyl group

Properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-7-9-17(10-8-14)25-20(27)18(19(26)23-21(25)28)11-15-12-22-24(13-15)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,26,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFMDHCLGWOSGE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(N=C3)C4=CC=CC=C4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(N=C3)C4=CC=CC=C4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the diazinane-2,4,6-trione core, followed by the introduction of the pyrazole and methylphenyl groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure makes it a valuable tool for probing the mechanisms of action of various biological systems.

Medicine

In medicinal chemistry, (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione has potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapies for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives, pyrazole-containing compounds, and trione-based molecules. Examples include:

  • 1-(4-methylphenyl)-3-(1-phenylpyrazol-4-yl)urea
  • 1-(4-methylphenyl)-5-(1-phenylpyrazol-4-yl)pentane-2,4-dione

Uniqueness

What sets (5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-methylphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

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